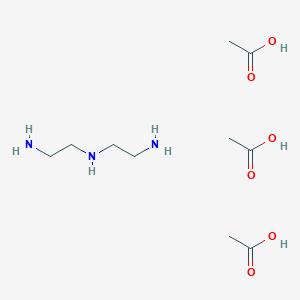
Di(biguanide) sulphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Di(biguanide) sulphate is a chemical compound derived from biguanide, which consists of two guanidine units linked by a common nitrogen atom. This compound is known for its strong basicity and ability to form stable complexes with metal ions. It is highly soluble in aqueous media due to its polar and hydrophilic nature .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Di(biguanide) sulphate can be synthesized through the condensation reaction of thiourea and phosphorus trichloride with guanidine . This reaction typically requires controlled conditions to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, this compound is often produced by treating biguanide with sulphuric acid. The reaction involves the formation of a biguanide-copper complex, which is then treated with sulphuric acid to yield this compound .
Análisis De Reacciones Químicas
Types of Reactions: Di(biguanide) sulphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different oxidation states.
Reduction: It can be reduced under specific conditions.
Substitution: It can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while substitution reactions can produce various substituted derivatives .
Aplicaciones Científicas De Investigación
Di(biguanide) sulphate has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of di(biguanide) sulphate involves its ability to inhibit mitochondrial complex I, leading to ATP depletion and activation of compensatory responses mediated by energy sensors . This mechanism is responsible for its therapeutic effects in conditions such as diabetes and cancer .
Comparación Con Compuestos Similares
Metformin: A widely used antidiabetic drug with similar biguanide structure.
Chlorhexidine: An antiseptic with strong antimicrobial properties.
Uniqueness: Di(biguanide) sulphate is unique due to its strong basicity and ability to form stable complexes with metal ions. This property makes it highly effective in various applications, including coordination chemistry and medicinal chemistry .
Propiedades
Número CAS |
49719-55-3 |
|---|---|
Fórmula molecular |
C4H16N10O4S |
Peso molecular |
300.30 g/mol |
Nombre IUPAC |
1-(diaminomethylidene)guanidine;sulfuric acid |
InChI |
InChI=1S/2C2H7N5.H2O4S/c2*3-1(4)7-2(5)6;1-5(2,3)4/h2*(H7,3,4,5,6,7);(H2,1,2,3,4) |
Clave InChI |
ALAFWARLIFSVTH-UHFFFAOYSA-N |
SMILES canónico |
C(=NC(=N)N)(N)N.C(=NC(=N)N)(N)N.OS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[(P-Nitrophenyl)hydrazono]butan-2-one oxime](/img/structure/B12655087.png)
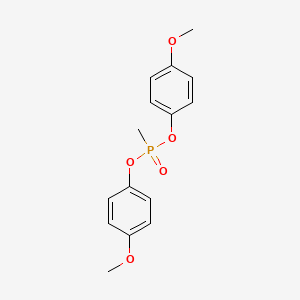

![6-chloro-2-(4-chlorophenyl)-2H-pyrano[2,3-b]pyridine](/img/structure/B12655101.png)

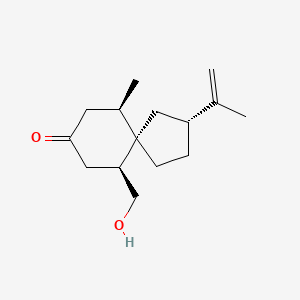
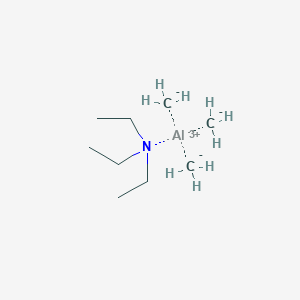

![7-methyl-1H-pyrrolo[2,3-d]pyrimidine-4-thione](/img/structure/B12655121.png)
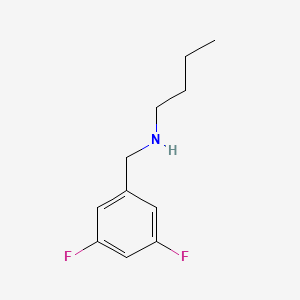
![1-[(4-Benzoylphenyl)methyl]pyridinium bromide](/img/structure/B12655126.png)
